Cas no 73747-53-2 (1-(1-oxopropyl)-1H-indole)

1-(1-oxopropyl)-1H-indole structure
1-(1-oxopropyl)-1H-indole structure
Product Name:1-(1-oxopropyl)-1H-indole
CAS No:73747-53-2
MF:C11H11NO
MW:173.211142778397
CID:862437
PubChem ID:52373
Update Time:2025-04-19

1-(1-oxopropyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1-(1-oxopropyl)-1H-indole
    • 1-indol-1-ylpropan-1-one
    • NSC82325
    • 1-PROPANONE, 1-(1H-INDOL-1-YL)-
    • KETONE, INDOL-1-YL ETHYL
    • Indole, 1-propionyl-
    • 1-(1H-indol-1-yl)-1-Propanone
    • 1-(1H-Indol-1-yl)propan-1-one
    • SCHEMBL2997057
    • CCG-40471
    • 73747-53-2
    • DTXSID20224084
    • 4-20-00-03183 (Beilstein Handbook Reference)
    • EINECS 277-583-5
    • N-Propionylindole
    • BRN 0133478
    • 1H-Indole, 1-(1-oxopropyl)-
    • NSC 82325
    • NSC-82325
    • UNII-N20PKL6AON
    • AKOS024323113
    • NS00037552
    • 1-Propionylindole
    • N20PKL6AON
    • DTXCID20146575
    • XBYKGSPCVQTMGF-UHFFFAOYSA-N
    • 1H-Indole, 1-(1-oxopropyl)-(9CI)
    • Inchi: 1S/C11H11NO/c1-2-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
    • InChI Key: XBYKGSPCVQTMGF-UHFFFAOYSA-N
    • SMILES: O=C(CC)N1C=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 173.08413
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 22Ų

Experimental Properties

  • Density: 1.0898 (rough estimate)
  • Boiling Point: 303.86°C (rough estimate)
  • Refractive Index: 1.4950 (estimate)
  • PSA: 22
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